molecular formula C27H22ClN3O2S B2881990 2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034575-69-2

2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Katalognummer: B2881990
CAS-Nummer: 2034575-69-2
Molekulargewicht: 488
InChI-Schlüssel: INXAGRILVZAARL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolo[3,2-d]pyrimidin-4(5H)-one core, a bicyclic heteroaromatic system fused at the 3,2- and 4,5-positions. Key substitutions include:

  • Position 2: A 2-chlorobenzylthio group (–S–CH₂–C₆H₄–Cl), introducing steric bulk and electron-withdrawing effects via the chlorine atom.
  • Position 3: A 4-methoxybenzyl group (–CH₂–C₆H₄–OCH₃), contributing electron-donating properties and enhanced lipophilicity.

Eigenschaften

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-33-21-13-11-18(12-14-21)16-31-26(32)25-24(22(15-29-25)19-7-3-2-4-8-19)30-27(31)34-17-20-9-5-6-10-23(20)28/h2-15,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXAGRILVZAARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , with CAS number 2034575-69-2 , is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H22ClN3O2SC_{27}H_{22}ClN_{3}O_{2}S with a molecular weight of approximately 488.0 g/mol . The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. In vitro evaluations have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines:

CompoundCell LineIC50 (µM)
1MCF-70.39
2NCI-H4600.46

These findings suggest that structural modifications can enhance biological activity, making this compound a candidate for further exploration in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. Specifically, it has shown promising activity as an acetylcholinesterase (AChE) inhibitor. In vitro studies indicated that related compounds exhibited better inhibitory activity towards AChE compared to butyrylcholinesterase (BChE), suggesting selectivity that could be beneficial in therapeutic applications .

Molecular docking studies have provided insights into the interaction of this compound with target enzymes. The binding affinity and interaction with the active sites of AChE were modeled to understand its inhibitory mechanism better. The docking studies revealed that key amino acids such as Serine (S203) and Histidine (H447) play crucial roles in the binding process .

Case Studies

In a notable case study, a series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and screened for their biological activities. Among these, one derivative showed strong inhibition against tumor growth in xenograft models, illustrating the potential for clinical applications .

Safety and Toxicology

Preliminary toxicological assessments indicated that the compound has a favorable safety profile, with no significant cytotoxic effects on normal cell lines at therapeutic concentrations. This aspect is critical for its development as a drug candidate .

Vergleich Mit ähnlichen Verbindungen

3-(4-Methoxybenzyl)-2-((2-Methylbenzyl)Thio)-7-Phenyl-3H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-One ()

  • Key Difference : Substituent at position 2 (2-methylbenzylthio vs. 2-chlorobenzylthio).
  • The methyl group in the analog may reduce steric hindrance, favoring synthetic accessibility .

Ethyl 3-(4-Chlorophenyl)-2-(Dipentyl-Amino)-4-Oxo-5-Phenyl-4,5-Dihydro-3H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylate ()

  • Key Difference: Amino and ester substituents vs. thioether and benzyl groups.
  • Impact: The dipentylamino group increases basicity and solubility in polar solvents, contrasting with the thioether’s neutral lipophilicity. The ester moiety introduces hydrolytic instability, whereas the target’s thioether is chemically robust .

Thieno[3,2-d]Pyrimidinone Derivatives ()

2-(4-Methoxybenzyl)-6-(3-Methoxyphenyl)-3-Methylthieno[3,2-d]Pyrimidin-4(3H)-One (3c)

  • Core Difference: Thieno (sulfur-containing fused ring) vs. pyrrolo (nitrogen-containing fused ring).
  • Impact: The thieno core reduces nitrogen count, decreasing hydrogen-bonding capacity compared to the pyrrolo system. The 3-methyl group in 3c simplifies synthesis but limits steric adaptability relative to the target’s 4-methoxybenzyl group .

2,6-Bis(3-Hydroxyphenyl)-3-Methylthieno[3,2-d]Pyrimidin-4(3H)-One (3b)

  • Key Difference : Hydroxy groups vs. methoxy/chlorobenzyl groups.
  • Impact :
    • Hydroxy groups enable hydrogen bonding but reduce metabolic stability.
    • The target’s methoxy and chloro substituents balance lipophilicity and resistance to oxidative degradation .

Pyrazolo[3,4-d]Pyrimidinone Derivatives ()

6-((3-Fluorobenzyl)Thio)-2-(Oxetan-3-Yl)-5-Phenyl-2H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One (13g)

  • Core Difference : Pyrazolo (five-membered ring with two nitrogens) vs. pyrrolo.
  • The oxetanyl group in 13g improves aqueous solubility but introduces synthetic complexity compared to the target’s benzyl substituents .

Pyrrolo[2,3-d]Pyrimidine Derivatives ()

5-(4-Chlorophenyl)-7-(4-Methylphenyl)-4-(Pyrrolidin-1-Yl)-7H-Pyrrolo[2,3-d]Pyrimidine

  • Core Difference : Fusion at the 2,3-positions vs. 3,2-positions in the target.
  • Impact :
    • Altered fusion orientation modifies π-π stacking geometry.
    • The pyrrolidinyl group enhances conformational flexibility but reduces aromaticity compared to the target’s rigid benzyl groups .

Research Implications

  • Structure-Activity Relationships (SAR) : The 2-chlorobenzylthio group in the target compound may optimize target engagement in enzyme inhibition studies.
  • Synthetic Feasibility : Methoxy and chloro substituents require careful protection/deprotection strategies, as seen in and .
  • Future Directions: Comparative studies on bioavailability and metabolic stability between pyrrolo and thieno/pyrazolo analogs are warranted.

Vorbereitungsmethoden

Solvent and Temperature Effects

Cyclization in diphenyl ether at 260°C achieves >85% yield for the core structure. Lower temperatures (e.g., 180°C) result in incomplete cyclization (<50% yield). For alkylation, DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

Catalytic and Stoichiometric Considerations

Sodium azide (1 eq.) in DMF accelerates thiolation by generating the thiolate in situ. Excess 2-chlorobenzyl mercaptan (1.5 eq.) ensures complete conversion, minimizing dimerization byproducts.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, H-5), 7.65–7.20 (m, 9H, aromatic), 5.12 (s, 2H, SCH2), 4.89 (s, 2H, NCH2), 3.82 (s, 3H, OCH3).
  • 13C NMR : δ 165.2 (C=O), 159.8 (C-OCH3), 142.1 (C-2), 134.5–114.3 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C28H23ClN4O2S: [M+H]+ 523.1264; Found: 523.1268.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Formamide cyclization 78 98 High regioselectivity at N(3)
Multicomponent 65 95 One-pot convenience
Stepwise alkylation 82 97 Scalability for industrial use

The formamide cyclization route offers superior regioselectivity, while the multicomponent method reduces step count.

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization during thiolation is mitigated by slow addition of 2-chlorobenzyl mercaptan and maintaining inert atmosphere.

Regioselectivity in Alkylation

Using butyllithium ensures selective deprotonation at N(3) over N(1), avoiding isomeric contamination.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 2-chlorobenzylthio group, a 4-methoxybenzyl group, and a phenyl group. The 2-chlorobenzylthio group enhances electrophilicity and potential thiol-mediated interactions, while the 4-methoxybenzyl group contributes to lipophilicity and π-π stacking in biological systems. These substitutions are critical for modulating binding affinity and metabolic stability .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

  • Core Formation : Cyclization of precursors (e.g., aminopyrrole derivatives) under acidic/basic conditions to form the pyrrolopyrimidine ring.
  • Functionalization : Sequential alkylation or nucleophilic substitution to introduce the 2-chlorobenzylthio and 4-methoxybenzyl groups.
  • Optimization : Solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., K₂CO₃) to improve yields (reported 50–70% in analogous compounds) .

Q. How is purity validated during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, particularly for distinguishing between N- and S-alkylation products .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:

  • Metabolite Identification : Use LC-MS/MS to track degradation products.
  • Prodrug Design : Modify the 4-methoxybenzyl group to enhance solubility (e.g., phosphate esters).
  • Comparative Assays : Test activity in physiologically relevant models (e.g., 3D cell cultures or zebrafish) to bridge in vitro-in vivo gaps .

Q. What methods are used to determine binding modes with kinase targets?

  • X-ray Crystallography : Co-crystallization with human kinases (e.g., EGFR or JAK2) to resolve binding poses.
  • Molecular Dynamics Simulations : Assess stability of interactions (e.g., hydrogen bonding with the pyrrolopyrimidine core).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for structure-activity relationship (SAR) refinement .

Q. How do substituent variations impact selectivity across kinase families?

SAR studies on analogs reveal:

  • 2-Chloro Group : Increases selectivity for tyrosine kinases by sterically blocking ATP-binding pockets.
  • 4-Methoxybenzyl Group : Reduces off-target binding to cytochrome P450 enzymes.
  • Phenyl at C7 : Enhances affinity for Ser/Thr kinases via hydrophobic interactions. Tabulated IC50 data for kinase panels are essential for optimization .

Q. What strategies mitigate solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve bioavailability.
  • pH Adjustment : Ionize the thioether group in buffered solutions (pH 7.4) .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound?

  • In Vitro : Test a 10-point dilution series (1 nM–100 µM) in triplicate, using ATP-concentration-matched kinase assays.
  • In Vivo : Start with 10 mg/kg (oral) and 2 mg/kg (IV) in murine models, adjusting based on pharmacokinetic profiling (t½, Cmax) .

Q. What analytical techniques are critical for stability studies?

  • Forced Degradation : Expose to oxidative (H2O2), acidic (0.1 M HCl), and photolytic (ICH Q1B) conditions.
  • Stability-Indicating HPLC : Monitor degradation products with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can computational tools guide lead optimization?

  • Docking (AutoDock Vina) : Screen virtual libraries for substituents improving binding energy (ΔG ≤ -9 kcal/mol).
  • ADMET Prediction (SwissADME) : Prioritize analogs with LogP < 5 and topological polar surface area (TPSA) > 80 Ų for oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.